molecular formula C8H8F3NOS B13598606 Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone

Cat. No.: B13598606
M. Wt: 223.22 g/mol
InChI Key: RNDPTKUTNWFVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda⁶-sulfanone is a sulfanone derivative characterized by a lambda⁶-sulfur center, a methyl group, an imino group, and a 4-(trifluoromethyl)phenyl substituent. The lambda⁶ designation indicates a hypervalent sulfur atom in a trigonal bipyramidal geometry, conferring enhanced stability and unique reactivity compared to lower oxidation states of sulfur.

Properties

Molecular Formula

C8H8F3NOS

Molecular Weight

223.22 g/mol

IUPAC Name

imino-methyl-oxo-[4-(trifluoromethyl)phenyl]-λ6-sulfane

InChI

InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3

InChI Key

RNDPTKUTNWFVSX-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Target Compound:
  • Core structure: Sulfanone (lambda⁶-S).
  • Substituents: Methyl, imino, 4-(trifluoromethyl)phenyl.
  • Key properties : High oxidation state (S⁶+), electron-deficient aromatic ring.
Comparable Compounds:

Phosphazenes (e.g., Tetrachloromonospirocyclotriphosphazenes) Core structure: Phosphazene (P–N backbone). Substituents: Chloro, carbazolyldiamine. Comparison: Phosphazenes exhibit high thermal stability and versatility in functionalization but lack the hypervalent sulfur center.

Azo-Azomethine Dyes (e.g., 4-[[[4-(phenyl azo)phenyl]imino]methyl]phenyl-2-propenoat) Core structure: Azo (-N=N-) and imino (-C=N-) linkages. Substituents: Varied aryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl). Comparison: These dyes share imino groups but differ in conjugation systems. Their synthesis uses metallic sodium and acryloyl chloride, contrasting with sulfanone methodologies. Applications focus on dyes rather than bioactivity .

Herbicidal Compounds with 4-(Trifluoromethyl)phenyl Groups Examples: Substituted phenyl derivatives from Molecules (2012). Substituents: 4-(Trifluoromethyl)phenyl, diverse R groups (e.g., 4-nitrophenyl, 3,4,5-trimethoxyphenyl). Comparison: The 4-(trifluoromethyl)phenyl moiety is associated with herbicidal activity against Brassica napus (rape), though efficacy varies with core structure. Sulfanones may exhibit enhanced bioactivity due to sulfur’s electrophilicity .

Biological Activity

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a unique chemical structure that contributes to its biological properties. The molecular formula and weight are essential for understanding its interactions with biological systems.

PropertyValue
Molecular FormulaC11H10F3N2OS
Molecular Weight281.27 g/mol
IUPAC NameThis compound
SMILESCN(=C(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)N)C

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : It may interact with certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Research Findings

Recent research has focused on the synthesis and evaluation of the biological activities of this compound. Notable findings include:

  • Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers, indicating its usefulness in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested against breast cancer and lung cancer cell lines using MTT assays.
    • Results : The compound exhibited significant cytotoxicity at higher concentrations, with an IC50 value indicating effective doses for further research.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory properties of the compound in a murine model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation through lipopolysaccharide (LPS).
    • Results : A marked decrease in pro-inflammatory cytokines was observed in treated mice compared to controls, supporting its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.